molecular formula C17H17N3S2 B1222523 4-phenyl-3-[2-(phenylmethylthio)ethyl]-1H-1,2,4-triazole-5-thione

4-phenyl-3-[2-(phenylmethylthio)ethyl]-1H-1,2,4-triazole-5-thione

Cat. No. B1222523
M. Wt: 327.5 g/mol
InChI Key: XJTAQHQRWZHOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-3-[2-(phenylmethylthio)ethyl]-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Crystal Structures and Energetic Analysis

4-Phenyl-3-[2-(phenylmethylthio)ethyl]-1H-1,2,4-triazole-5-thione and its related compounds have been extensively studied for their crystal structures and energetic properties. Research demonstrates that these compounds, obtained through heterocyclization of thiosemicarbazides, play a significant role in crystal engineering and materials science. Their crystal structures and energetic features, including lattice energy calculations and interaction energies, offer insights into molecular interactions and packing stabilization in solid state structures (Saeed et al., 2019).

Anticancer Applications

Studies also highlight the potential anticancer applications of 1,2,4-triazole-3-thiol derivatives, including those bearing a 4-phenyl group. Synthesized compounds have shown cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer. Notably, some derivatives have been identified as active in 3D cell cultures and could be further tested as antimetastatic candidates (Šermukšnytė et al., 2022).

Antimicrobial and Pharmacological Properties

Several derivatives of 4-phenyl-4H-1,2,4-triazole-3-thione have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promise in combating various microbial infections. Additionally, some derivatives have been studied for their influence on the central nervous system in behavioral tests, indicating potential for neurological applications (Popiołek et al., 2011).

Antioxidative Activity

Research into S-substituted derivatives of 4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones has shown significant antioxidative activity. This suggests their potential use as antioxidants, with some compounds exhibiting higher activity than standard controls (Tumosienė et al., 2014).

Protective Effects Against Oxidative Stress

The protective effects of certain derivatives against ethanol-induced oxidative stress in mouse brain and liver highlight the potential therapeutic applications of these compounds in managing oxidative stress-related conditions (Aktay et al., 2005).

Luminescent and Nonlinear Optical Properties

A synthesized derivative of 1,2,4-triazole-3-thione has been analyzed for its photophysical properties, including luminescence and nonlinear optical properties. This has implications for its use in photonic devices and as a material for nonlinear optics (Nadeem et al., 2017).

properties

Product Name

4-phenyl-3-[2-(phenylmethylthio)ethyl]-1H-1,2,4-triazole-5-thione

Molecular Formula

C17H17N3S2

Molecular Weight

327.5 g/mol

IUPAC Name

3-(2-benzylsulfanylethyl)-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3S2/c21-17-19-18-16(20(17)15-9-5-2-6-10-15)11-12-22-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,21)

InChI Key

XJTAQHQRWZHOPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCCC2=NNC(=S)N2C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CSCCC2=NNC(=S)N2C3=CC=CC=C3

solubility

7.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenyl-3-[2-(phenylmethylthio)ethyl]-1H-1,2,4-triazole-5-thione
Reactant of Route 2
4-phenyl-3-[2-(phenylmethylthio)ethyl]-1H-1,2,4-triazole-5-thione

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